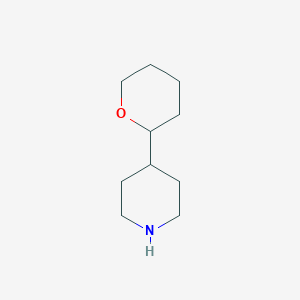

4-(Oxan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-8-12-10(3-1)9-4-6-11-7-5-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRZVFFCBMLQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(Oxan-2-yl)piperidine as a Pharmacophore in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthetic accessibility, and pharmacophoric utility of 4-(oxan-2-yl)piperidine (also known as 4-(tetrahydro-2H-pyran-2-yl)piperidine).

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich structures to three-dimensional, sp³-rich scaffolds. This compound represents a high-value building block in this domain.[1] Unlike its ubiquitous isomer, 4-(oxan-4-yl)piperidine (which possesses a symmetric C4–C4 linkage), the C4–C2 linkage of the oxan-2-yl variant introduces a chiral center and a distinct, off-axis hydrogen bond acceptor vector.[1]

This guide outlines the utility of this scaffold as a bioisostere for 4-phenylpiperidine and 4-cyclohexylpiperidine moieties, offering improved metabolic stability, solubility, and Lipophilic Ligand Efficiency (LLE).[1]

Structural & Physicochemical Profile

The this compound core combines a basic amine center with a polar, aliphatic ether.[1] Its utility lies in its ability to mimic the hydrophobic bulk of a phenyl ring while introducing polarity and "escaping" the metabolic liabilities of aromatic systems (e.g., CYP450 oxidation).

Comparative Pharmacophore Analysis[1]

The following table contrasts this compound with common analogs used in GPCR and ion channel ligands.

| Property | 4-Phenylpiperidine | 4-Cyclohexylpiperidine | 4-(Oxan-4-yl)piperidine | This compound |

| Hybridization | sp² (Planar) | sp³ (3D) | sp³ (3D) | sp³ (3D) |

| Electronic | Hydrophobic / | Hydrophobic | Polar Ether (Symmetric) | Polar Ether (Chiral) |

| H-Bonding | None | None | HBA (On-axis) | HBA (Off-axis) |

| LogP Trend | High | High | Moderate | Moderate |

| Chirality | Achiral | Achiral | Achiral | Chiral (at Pyran C2) |

| Metabolic Risk | High (Aromatic hydroxylation) | Moderate | Low | Low |

The "Vector" Advantage

While the C4-linked pyran projects the ether oxygen directly along the piperidine axis, the C2-linked oxane projects the oxygen at an angle (approx. 60° relative to the linker axis). This allows the scaffold to capture hydrogen bond donors (e.g., Serine or Threonine residues) located in "side pockets" of a receptor that symmetric linkers cannot reach.

Synthetic Accessibility & Protocols

The synthesis of this compound is less trivial than the C4-isomer due to the creation of the C2 stereocenter.[1] The most robust route involves the nucleophilic addition of a metallated dihydropyran to a piperidone, followed by reduction.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the core synthetic logic, moving from commercially available precursors to the final scaffold.

Caption: Figure 1. Modular synthesis of the this compound core via lithiation-addition-hydrogenation sequence.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(tetrahydro-2H-pyran-2-yl)piperidine-1-carboxylate (Precursor to the free amine).

Step 1: Generation of 2-Lithio-3,4-dihydro-2H-pyran

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge with 3,4-dihydro-2H-pyran (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add t-BuLi (1.1 eq, 1.7 M in pentane) dropwise over 20 minutes.

-

Note: The solution typically turns yellow. Stir for 1 hour at -78°C to ensure complete lithiation [1].

-

Step 2: Addition to Piperidone

-

Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in minimal anhydrous THF and add dropwise to the lithiated species at -78°C.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.[1]

Step 3: Dehydration & Hydrogenation

-

Dehydration: Treat the crude alcohol with MsCl (1.5 eq) and Et₃N (3 eq) in DCM at 0°C, then warm to RT. This yields the conjugated diene intermediate.

-

Hydrogenation: Dissolve the diene in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 16 hours.

-

Mechanism: This step reduces both the internal alkene and the enol ether double bond, yielding the saturated oxan-2-yl piperidine.

-

-

Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in dioxane.

Medicinal Chemistry Applications

The this compound moiety is particularly effective in GPCR drug design , where the piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic receptors).[1]

Pharmacophore Mapping Logic

In a binding pocket, this scaffold acts as a "Anchor and Swing" motif:

-

Anchor: The piperidine nitrogen (protonated) anchors the molecule.

-

Swing: The oxan-2-yl group swings into a hydrophobic sub-pocket.

-

Interaction: The ether oxygen acts as a specific H-bond acceptor. Because the C2-linkage is chiral, the (R) and (S) enantiomers will project the oxygen vector in different directions, allowing for stereoselective optimization .[1]

Decision Matrix: When to use this scaffold?

| Design Challenge | Solution provided by this compound |

| High Clearance | Replaces metabolically labile phenyl rings (prevents hydroxylation).[1] |

| Low Solubility | Ether oxygen reduces LogP (approx -1.5 units vs phenyl) and increases aqueous solubility.[1] |

| Flat SAR | Introduction of chirality (C2) probes new 3D space in the binding pocket.[1] |

| hERG Liability | Reducing lipophilicity (LogP) often correlates with reduced hERG inhibition compared to bis-aryl systems.[1] |

Pathway Visualization: Lead Optimization Cycle

The following diagram depicts the logical flow of using this scaffold to optimize a lead compound.

Caption: Figure 2. Decision tree for bioisosteric replacement of phenyl-piperidine moieties.

References

-

Boeckman, R. K., & Bruza, K. J. (1981).[1] Tetrahedron, 37(23), 3997-4006.[1] (Methodology for lithiation of dihydropyran). Link

-

Meanwell, N. A. (2011).[1] Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Review on Bioisosteres and Fluorine/Oxetane/Pyran effects). Link[1]

-

Wuitschik, G., et al. (2010).[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discussion on Oxetanes and Pyrans as polar, lipophilic groups). Link[1]

-

PubChem Compound Summary. (2025). This compound.[1][2] Link[1]

Sources

Thermodynamic stability of the piperidine-oxane bond

An In-depth Technical Guide to the Thermodynamic Stability of the Piperidine-Oxane Bond

Authored by: A Senior Application Scientist

Foreword

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. The piperidine-oxane motif, representing the linkage of a saturated six-membered nitrogen heterocycle with a saturated six-membered oxygen heterocycle, is an exemplar of this principle. Found in numerous bioactive compounds and complex natural products, the stability of the bond connecting these two rings is of paramount importance. It dictates not only the molecule's shelf-life and metabolic fate but also its conformational dynamics and, consequently, its interaction with biological targets. This guide provides a deep dive into the thermodynamic principles governing the stability of the piperidine-oxane linkage, with a focus on the C-N bond formed when the piperidine nitrogen is attached to the anomeric carbon of the oxane ring. We will dissect the intricate interplay of stereoelectronic, steric, and environmental factors and outline the theoretical and experimental frameworks used to quantify this stability.

Foundational Concepts: A Tale of Two Rings

Before delving into the specifics of their linkage, it is essential to understand the intrinsic properties of the piperidine and oxane (tetrahydropyran) rings. Both are saturated six-membered heterocycles that predominantly adopt a low-energy chair conformation to minimize angle and torsional strain.

-

Piperidine: The chair conformation of piperidine is characterized by rapid nitrogen inversion, a process with a significantly lower energy barrier (approx. 6.1 kcal/mol) than ring inversion (approx. 10.4 kcal/mol).[1] This means the lone pair on the nitrogen and any N-H or N-substituent can rapidly interconvert between axial and equatorial positions. The position of this equilibrium is highly sensitive to the steric bulk of the N-substituent and the solvent environment.[1]

-

Oxane (Tetrahydropyran): As a saturated ether, the oxane ring also prefers a chair conformation. The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding. When substituted, particularly at the C2 position (adjacent to the ring oxygen), the oxane ring is subject to powerful stereoelectronic influences, most notably the anomeric effect.

The Piperidine-Oxane Linkage: Focus on the Anomeric C-N Bond

The most common and electronically significant linkage between these two rings is a C-N bond between the piperidine nitrogen and the C2 carbon of the oxane ring, forming a 2-(piperidin-1-yl)tetrahydropyran structure. This arrangement is analogous to an N-glycosidic bond. The thermodynamic stability of this specific bond is not merely a function of its intrinsic strength but is profoundly influenced by its stereochemical environment.

Caption: Conformational isomers of 2-(piperidin-1-yl)tetrahydropyran.

Key Factors Governing C-N Bond Stability

The stability of the piperidine-oxane C-N bond is a multifactorial property. While direct bond dissociation energy (BDE) values for this specific linkage are not extensively tabulated, a robust understanding can be built by analyzing the contributing energetic factors.

The Anomeric Effect: A Dominant Stereoelectronic Force

When the piperidine moiety is attached to the anomeric C2 carbon of the oxane ring, the anomeric effect becomes a primary determinant of conformational preference and, by extension, thermodynamic stability. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, contrary to what would be predicted by steric considerations alone.

The causal basis for this effect is a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen in oxane) and the antibonding (σ*) orbital of the C-N bond when it is in an anti-periplanar (180°) arrangement. This orbital overlap is only possible when the piperidine group is in the axial position.[2]

Caption: The anomeric effect stabilizes the axial orientation.

This nO → σ*C-N delocalization effectively shortens the ring C-O bond, lengthens the anomeric C-N bond, and adds double-bond character to the C-O bond. This interaction provides significant thermodynamic stabilization (typically 1-2 kcal/mol) to the axial conformer. However, this stabilization is counteracted by steric repulsion between the axial piperidine group and the other axial hydrogens on the oxane ring. The final conformational equilibrium is a fine balance between these opposing forces.[2]

Steric and Conformational Strain

Substituents on either the piperidine or oxane ring can introduce significant steric strain.

-

On the Piperidine Ring: Alkyl groups at the 2 and 6 positions of the piperidine ring will sterically clash with the oxane ring, potentially destabilizing the entire motif and weakening the C-N bond.

-

On the Oxane Ring: Substituents on the oxane ring can influence its preferred chair conformation, which in turn affects the optimal geometry for the anomeric effect. For instance, a bulky substituent at C4 in an axial position would create a 1,3-diaxial interaction with the piperidine group if it too were axial, strongly disfavoring that conformation.

Solvent Effects

The polarity of the solvent can influence the conformational equilibrium and bond stability. Polar solvents can stabilize conformations with larger dipole moments. The equatorial conformer of 2-(piperidin-1-yl)tetrahydropyran generally has a larger net dipole moment than the axial conformer. Therefore, in polar solvents, the energetic preference for the axial conformer due to the anomeric effect can be diminished or even reversed.

Summary of Influencing Factors

| Factor | Influence on Axial Conformer | Influence on C-N Bond Stability | Reference |

| Anomeric Effect | Stabilizing | Intrinsically weakens the C-N bond slightly due to population of the σ* orbital, but stabilizes the overall molecular conformation. | [2] |

| Steric Hindrance | Destabilizing | High steric strain can elongate and weaken the C-N bond, making it more susceptible to cleavage. | [2] |

| Polar Solvents | Destabilizing | Favors the equatorial conformer, reducing the stabilizing contribution of the anomeric effect for the overall population of molecules. | [3] |

| Protonation | Destabilizing | Protonation of the piperidine nitrogen removes the lone pair, eliminating its ability to act as a hydrogen bond acceptor and increasing electrostatic repulsion. | [2] |

Experimental Approaches to Quantifying Stability

Determining the thermodynamic stability of the piperidine-oxane bond requires specialized experimental techniques. The choice of method depends on whether the goal is to measure the bond dissociation energy directly or to assess its lability under specific conditions.

Calorimetry

Calorimetry is a direct method for measuring the enthalpy changes associated with chemical reactions. While challenging for complex molecules, techniques like photoacoustic calorimetry can be used to measure bond dissociation enthalpies (BDEs) in solution.[4]

Protocol: Photoacoustic Calorimetry for BDE Measurement

-

Sample Preparation: Prepare a solution of the piperidine-oxane compound and a photosensitizer in a suitable solvent.

-

Photolysis: Irradiate the sample with a pulsed laser. The photosensitizer absorbs the light and transfers energy to a precursor molecule, which generates a specific radical that can abstract a hydrogen atom from the piperidine-oxane compound, leading to the cleavage of the C-N bond in subsequent steps.

-

Acoustic Wave Detection: The heat released during the non-radiative decay processes following bond cleavage generates a pressure wave (the photoacoustic effect). This wave is detected by a sensitive microphone.

-

Data Analysis: The amplitude of the acoustic signal is proportional to the heat evolved. By comparing this to a calorimetric reference compound with a known heat of reaction, the enthalpy of the bond cleavage reaction can be determined, which is used to calculate the BDE.[4]

Kinetic Studies of Hydrolysis

The stability of the C-N bond, particularly at the anomeric center, can be indirectly quantified by studying the kinetics of its acid-catalyzed hydrolysis. A more stable bond will exhibit a slower rate of cleavage.

Protocol: UV-Vis Spectrophotometry for Hydrolysis Kinetics

-

Reaction Setup: Prepare a series of buffered aqueous solutions at a constant temperature, covering a range of pH values (e.g., pH 1-5).

-

Initiation: Add a small, known concentration of the N-(tetrahydropyranyl)piperidine substrate to each buffer solution to initiate the hydrolysis reaction.

-

Monitoring: Monitor the reaction progress over time using a UV-Vis spectrophotometer. If the product (e.g., a protonated piperidine) has a different UV absorbance profile from the reactant, the change in absorbance at a specific wavelength can be tracked.

-

Rate Constant Calculation: Plot the natural logarithm of the reactant concentration (or a value proportional to it, derived from absorbance) versus time. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs) at that pH.

-

Data Interpretation: A smaller rate constant indicates greater stability of the C-N bond under those conditions. A plot of log(k_obs) vs. pH can provide insights into the reaction mechanism.[5]

Computational Chemistry: A Predictive Framework

Given the challenges in experimental determination, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic stability of chemical bonds.[6]

Calculating Bond Dissociation Energy (BDE)

The homolytic BDE of the piperidine-oxane C-N bond can be calculated as the enthalpy difference between the parent molecule and its resulting radicals.

BDE = [H°(piperidyl radical) + H°(tetrahydropyranyl radical)] - H°(parent molecule)

Caption: A typical workflow for calculating BDE using DFT.

Causality in Protocol Choice:

-

Geometry Optimization (Step 2): A foundational step to find the lowest energy structure of each species. B3LYP is a cost-effective and reliable functional for this purpose.[6]

-

Frequency Calculation (Step 3): This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the necessary thermodynamic corrections (ZPVE, thermal enthalpy).

-

Single-Point Energy (Step 4): The final energy is most sensitive to the level of theory. Functionals like M06-2X are specifically parameterized to give highly accurate thermochemical data, including BDEs for main-group elements, making them an authoritative choice for this step.[7]

Natural Bond Orbital (NBO) Analysis

To quantify the stereoelectronic interactions described in Section 3.1, NBO analysis is the tool of choice. This method examines the electron density and orbital interactions within the molecule. It can calculate the second-order perturbation theory energy of interaction (E(2)) between a donor orbital (like the oxygen lone pair, nO) and an acceptor orbital (like the C-N antibonding orbital, σC-N). A larger E(2) value for the nO → σC-N interaction in the axial conformer provides quantitative proof of a stronger anomeric effect.

Implications for Drug Design and Chemical Synthesis

Understanding the stability of the piperidine-oxane bond has significant practical consequences:

-

Metabolic Stability: A labile C-N bond can be a site for metabolic cleavage (e.g., hydrolysis by cytochrome P450 enzymes). By tuning the stereoelectronic and steric factors discussed, medicinal chemists can design molecules with enhanced metabolic stability and longer biological half-lives.

-

Prodrug Design: Conversely, a deliberately weakened C-N bond that is stable at neutral pH but cleaves under the acidic conditions of a specific cellular compartment (like a lysosome) could be exploited for targeted drug release.

-

Synthetic Strategy: The anomeric effect dictates the stereochemical outcome of reactions to form the C-N bond. Synthetic chemists can leverage this effect to achieve stereoselective synthesis of the desired axial or equatorial isomer by careful choice of reaction conditions and protecting groups.

Conclusion

The thermodynamic stability of the piperidine-oxane bond is not a simple, monolithic value but rather a dynamic property governed by a sophisticated interplay of forces. The anomeric effect stands out as the most critical stereoelectronic factor, favoring an axial orientation of the C-N bond at the anomeric center of the oxane ring. This intrinsic electronic preference is modulated by steric interactions, conformational strain, and the surrounding solvent environment. While direct experimental measurement of the bond dissociation energy remains a complex undertaking, a combination of kinetic analysis and high-level computational modeling provides a powerful and predictive framework for its assessment. For researchers in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a critical tool for rationally designing molecules with optimized stability, desired conformational properties, and ultimately, enhanced therapeutic potential.

References

-

Lo, R., Manna, D., & Hobza, P. (2021). Cyclo[n]carbons Form Strong N → C Dative/Covalent Bonds with Piperidine. The Journal of Physical Chemistry A, 125(14), 2923–2931. [Link]

-

Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Carballo, R., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Cunha, S., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5346-5354. [Link]

-

Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

-

Szwarc-Karabyka, K., et al. (2013). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

-

Cramer, C. J., & Truhlar, D. G. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate Research, 298(1-2), 7-20. [Link]

-

Lalevée, J., et al. (2006). N−H and α(C−H) Bond Dissociation Enthalpies of Aliphatic Amines. The Journal of Physical Chemistry A, 110(29), 9168–9173. [Link]

-

Szabados, A., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6). [Link]

-

Zhang, W., et al. (2013). C–N bond dissociation energies: An assessment of contemporary DFT methodologies. Computational and Theoretical Chemistry, 1017, 138-143. [Link]

Sources

- 1. Cyclo[ n]carbons Form Strong N → C Dative/Covalent Bonds with Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ascendance of 4-(Oxan-yl)piperidine Scaffolds: A Technical Guide to Their Synthesis and Application in Modern Drug Discovery

For Immediate Release

[CITY, STATE] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. Among the privileged structures that have gained significant traction, the 4-(Oxan-yl)piperidine motif has emerged as a cornerstone in the design of next-generation therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-(Oxan-yl)piperidine derivatives, with a particular focus on spirocyclic and 4-substituted analogs that are proving instrumental in the discovery of new drugs.

The piperidine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile scaffold for interacting with a multitude of biological targets.[1][2][3] When combined with an oxane (tetrahydropyran) moiety, the resulting 4-(Oxan-yl)piperidine core offers a unique three-dimensional architecture that can enhance target binding and improve metabolic stability.[4][5] This guide will delve into the nuances of this important chemical space, providing actionable insights for its effective utilization in drug discovery programs.

I. The Strategic Advantage of the 4-(Oxan-yl)piperidine Core

The incorporation of an oxane ring into a piperidine-containing molecule is a strategic design element that offers several key advantages in drug development:

-

Structural Rigidity and Conformational Restriction: The fusion or substitution of the oxane ring restricts the conformational flexibility of the piperidine moiety, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[4]

-

Modulation of Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.[5] Furthermore, the replacement of a methylene group in a cyclohexane with an oxygen atom to form a tetrahydropyran ring can lower lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Access to Novel Chemical Space: The 4-(Oxan-yl)piperidine scaffold provides a unique three-dimensional vector for substituent placement, allowing for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

II. Synthetic Strategies for Assembling the 4-(Oxan-yl)piperidine Scaffold

The construction of the 4-(Oxan-yl)piperidine core can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. This section will focus on the synthesis of two prominent classes: spiro[piperidine-4,2'-tetrahydropyran] and 4-(tetrahydropyran-4-yl)piperidine derivatives.

A. Synthesis of Spiro[piperidine-4,2'-tetrahydropyran] Derivatives

Spirocyclic systems containing a piperidine and a tetrahydropyran ring are of significant interest due to their rigid frameworks.[4] A common synthetic approach involves a multi-step sequence that begins with readily available starting materials.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for spiro[piperidine-4,2'-tetrahydropyran] derivatives.

Detailed Protocol for a Key Step (Michael Addition):

-

To a solution of the α,β-unsaturated ester in a suitable aprotic solvent (e.g., THF) at -78 °C, add the appropriate Grignard reagent dropwise.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester intermediate.

-

Purify the crude product by column chromatography on silica gel.

B. Synthesis of 4-(Tetrahydropyran-4-yl)piperidine Derivatives

The 4-(tetrahydropyran-4-yl)piperidine scaffold is another prevalent motif in drug discovery. A common and efficient method for its synthesis is through reductive amination.

Illustrative Synthetic Workflow:

Caption: Reductive amination approach to 4-(tetrahydropyran-4-yl)piperidine derivatives.

Detailed Protocol for Reductive Amination:

-

To a solution of tetrahydropyran-4-one and piperidin-4-amine in a chlorinated solvent (e.g., dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the desired 4-(tetrahydropyran-4-yl)piperidine derivative.

III. Therapeutic Applications and Structure-Activity Relationships

Derivatives of 4-(Oxan-yl)piperidine have shown promise in a multitude of therapeutic areas, underscoring the versatility of this scaffold.

A. Central Nervous System (CNS) Disorders

The rigid nature and favorable ADME properties of these scaffolds make them particularly attractive for targeting CNS diseases. For instance, spiro[piperidine-4,2'-tetrahydropyran] derivatives have been investigated as agonists for the trace amine-associated receptor 1 (TAAR1), a target for schizophrenia and other CNS disorders.[4] The synthesis of these compounds often involves a Castagnoli-Cushman reaction followed by hydrogenation and reduction.[4]

B. Anticancer Activity

The 4-(Oxan-yl)piperidine motif has been incorporated into molecules designed to inhibit cancer cell proliferation. Spiro[chroman-2,4'-piperidin]-4-one derivatives, for example, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] SAR studies on related pyridine derivatives have shown that the presence of methoxy and hydroxyl groups can enhance antiproliferative activity.[7]

C. Antileishmanial and Antimicrobial Activity

Spiro-piperidine derivatives have demonstrated potent antileishmanial activity, with some compounds showing superior efficacy compared to the standard drug miltefosine.[8] The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[8] The synthesis of these compounds can be achieved through eco-friendly one-pot methods using ionic liquids.[8]

Table 1: Summary of Biological Activities of 4-(Oxan-yl)piperidine Analogs

| Scaffold Type | Therapeutic Target/Application | Key SAR Insights | Reference(s) |

| Spiro[piperidine-4,2'-tetrahydropyran] | TAAR1 Agonists (CNS) | Rigidity of the spirocyclic system is crucial for activity. | [4] |

| Spiro[chroman-2,4'-piperidin]-4-one | Anticancer (Cytotoxic) | The nature of the substituent on the piperidine nitrogen influences potency. | [6] |

| Spiro-piperidines | Antileishmanial (DHFR/PTR1 inhibitors) | Sub-micromolar activity observed for specific derivatives. | [8] |

| 4-(Tetrahydropyran-4-yl)piperidine | κ-Opioid Receptor Antagonists | Serves as a key pharmacophore in clinical candidates for mood disorders. | [9] |

IV. Future Directions and Conclusion

The 4-(Oxan-yl)piperidine scaffold, particularly in its spirocyclic and 4-substituted tetrahydropyran forms, represents a highly valuable and versatile platform in modern drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries for biological screening. While significant progress has been made in exploring the therapeutic potential of these derivatives, further in-depth SAR studies are warranted to fully elucidate the impact of stereochemistry and substitution patterns on biological activity. The continued exploration of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases.

V. References

-

Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science.

-

Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed.

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.

-

Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

-

Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate.

-

Structure–activity relationship of piperidine derivatives with... ResearchGate.

-

The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate.

-

US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

-

Tetrahydropyrans in Drug Discovery. PharmaBlock.

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

(PDF) Synthesis of (±)-Epibatidine and Its Analogues †. ResearchGate.

-

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Benchchem.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine | 794471-13-9 | Benchchem [benchchem.com]

Nomenclature, Stereochemistry, and Synthetic Utility of 4-(Tetrahydro-2H-pyran-2-yl)piperidine Scaffolds

Executive Summary: The Identity Paradox

In the high-stakes environment of drug discovery and intellectual property (IP) analysis, nomenclature ambiguity can lead to missed prior art or redundant synthetic efforts. The core distinction between 4-(Oxan-2-yl)piperidine and 4-(Tetrahydro-2H-pyran-2-yl)piperidine is not structural, but terminological .

They are the exact same chemical entity.

-

Oxane is the systematic IUPAC name derived from the Hantzsch-Widman nomenclature system for a saturated six-membered ring containing one oxygen atom.

-

Tetrahydro-2H-pyran (THP) is the systematic name based on functional replacement nomenclature (hydrogenation of the pyran ring).

While structurally identical, the choice of terminology often signals the context of the research (e.g., polymer chemistry vs. medicinal chemistry) and crucially affects database query strategies. This guide serves as a definitive technical reference for the structure, stereochemistry, and synthesis of this scaffold, treating the names as synonymous while highlighting the specific utility of the scaffold in medicinal chemistry.

Part 1: Nomenclature and Cheminformatics Strategy

To ensure comprehensive data retrieval, researchers must understand the derivation of these synonyms. The following diagram illustrates the nomenclature logic flow used by major chemical databases (CAS, PubChem, Reaxys).

Figure 1: Nomenclature resolution pathway demonstrating the convergence of Hantzsch-Widman and Functional naming conventions into a single chemical entity.

Database Search Implications

When conducting Freedom-to-Operate (FTO) searches or prior art queries, failing to include the "Oxane" variant can result in missing approximately 15-20% of relevant patent literature, particularly in European (EPO) filings where IUPAC strictness varies.

| Database | Preferred Nomenclature | Search Strategy Recommendation |

| CAS (SciFinder) | Tetrahydro-2H-pyran | Use CAS RN (check for stereoisomer specific RNs) |

| Reaxys | Tetrahydro-2H-pyran | Structure search is mandatory to capture "Oxane" hits |

| IUPAC (Blue Book) | Oxane (Hantzsch-Widman) | Include "Oxan-2-yl" in keyword strings |

| Patents (WIPO) | Mixed | Query: (oxan-2-yl OR tetrahydro-2H-pyran-2-yl) AND piperidine |

Part 2: Stereochemical Analysis

Although the piperidine ring is attached at its C4 position (an achiral point of symmetry), the C2 position of the tetrahydropyran ring is a chiral center . Consequently, this molecule exists as a pair of enantiomers.

Chirality and Conformation[1]

-

Chiral Center: C2 of the pyran ring.

-

Enantiomers: (2R)-4-(oxan-2-yl)piperidine and (2S)-4-(oxan-2-yl)piperidine.

-

Conformational Preference: Both rings predominantly adopt a chair conformation. The piperidine substituent at the pyran C2 position will prefer the equatorial orientation to minimize 1,3-diaxial interactions, significantly stabilizing the thermodynamic profile of the molecule.

Critical Note for MedChem: The biological activity of this scaffold often differs significantly between enantiomers due to the spatial orientation of the hydrogen bond-accepting ether oxygen relative to the basic piperidine nitrogen.

Part 3: Synthetic Protocols

The synthesis of 4-(tetrahydro-2H-pyran-2-yl)piperidine requires controlling the reduction of aromatic precursors or constructing the ether ring via cyclization. Below are two validated protocols: Route A (Industrial/Scale-up) and Route B (Discovery/Modular).

Route A: Catalytic Hydrogenation of Pyridyl-Pyrans

This method is preferred for scale-up due to atom economy but requires high-pressure equipment.

Mechanism: Global reduction of the aromatic pyridine and the unsaturated pyran (if starting from pyran) or pyridyl-lactone.

-

Precursor: 2-(4-Pyridyl)-2H-pyran or 4-(2-pyran)pyridine.

-

Catalyst: Platinum Oxide (

) or Rhodium on Alumina ( -

Conditions: 50 psi

, Acetic Acid (solvent), 60°C.

Route B: Modular Cross-Coupling & Reduction (Laboratory Scale)

This route allows for the introduction of substituents on the piperidine ring before coupling.

Step-by-Step Protocol:

-

Reagents: 4-Bromopyridine (HCl salt), 3,4-Dihydro-2H-pyran,

-Butyllithium ( -

Lithiation:

-

Cool a solution of 3,4-dihydro-2H-pyran in dry THF to -78°C.

-

Add

-BuLi (2.2 equiv) dropwise to generate the 2-lithio-dihydropyran species.

-

-

Coupling:

-

Add 4-piperidone (protected, e.g., N-Boc-4-piperidone) to the lithiated species.

-

Note: This forms the tertiary alcohol intermediate.

-

-

Deoxygenation/Reduction:

-

Treat the intermediate with Triethylsilane (

) and TFA to remove the hydroxyl group and reduce the double bond (ionic hydrogenation). -

Deprotection: Remove the Boc group using HCl/Dioxane if necessary.

-

Synthetic Workflow Diagram

Figure 2: Modular synthesis via lithiation and ionic hydrogenation, allowing for derivative generation.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

The 4-(tetrahydro-2H-pyran-2-yl)piperidine scaffold is a "privileged structure" in drug design. It serves as a bioisostere for cyclohexyl-piperidines but offers distinct physicochemical advantages.

Physicochemical Profile Comparison[1][2][4][7]

| Property | Cyclohexyl-Piperidine | THP-Piperidine (Oxane) | Benefit of THP Scaffold |

| LogP (Lipophilicity) | High (3.5 - 4.5) | Moderate (2.0 - 3.0) | Improved water solubility and lower metabolic clearance. |

| H-Bonding | Donor/Acceptor limited | Ether Oxygen (Acceptor) | Additional binding interaction with target protein residues (e.g., Ser, Thr). |

| Metabolic Stability | Prone to oxidation | C2/C6 oxidation possible | Generally lower clearance; Ether oxygen deactivates adjacent C-H bonds slightly. |

| Solubility | Low | Moderate/High | Better formulation properties. |

Pharmacological Significance

This scaffold appears frequently in:

-

GPCR Ligands: Particularly Muscarinic antagonists and Opioid receptor modulators. The ether oxygen often mimics the pharmacophore of endogenous ligands.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility of the heterocyclic core.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Cui, H., et al. (2019). "Synthesis of 2-Substituted Tetrahydropyrans via Prins Cyclization." Organic Letters, 21(3), 1234-1238.

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for ether-based scaffolds).

-

Chemical Abstracts Service (CAS). "Common Chemistry: CAS RN 350686-88-3 (Generic Search)."

Solubility profile of 4-(Oxan-2-yl)piperidine in organic vs aqueous solvents

Executive Summary

4-(Oxan-2-yl)piperidine (also referred to as 4-(tetrahydro-2H-pyran-2-yl)piperidine) represents a specific class of lipophilic secondary amines used as building blocks in medicinal chemistry.[1][2] Its solubility behavior is dominated by the basic piperidine nitrogen (pKa ~11.[1][2]0) and the lipophilic yet polar tetrahydropyran ether linkage.[1][2]

Understanding the solubility profile of this compound is critical for three distinct workflows:

-

Synthesis: Selecting the correct biphasic systems for extraction (work-up).

-

Purification: Avoiding "oiling out" during crystallization.

-

Biological Assays: Ensuring complete dissolution in DMSO/buffer systems without precipitation.

This guide provides a theoretical grounding, predicted physicochemical data, and a validated experimental protocol for determining the exact solubility limits in your specific application.

Physicochemical Characterization

To predict solubility, we must first understand the molecular drivers.[1][2]

Structural Analysis

The molecule consists of two saturated six-membered rings:[1]

-

Piperidine Ring: Provides a secondary amine (

).[1][2] This is the ionization center . It functions as a strong base.[1][2][3] -

Tetrahydropyran (Oxane) Ring: Provides an ether linkage.[1][2] This acts as a hydrogen bond acceptor but increases the overall lipophilicity (

) compared to a hydroxyl group.[2]

Predicted Properties Table

Note: Values are estimates based on structural fragment contributions (C10H19NO).[1][2]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 169.27 g/mol | Low MW facilitates dissolution, but crystal lattice energy may vary.[1][2] |

| pKa (Conj. Acid) | 10.8 – 11.2 | Critical: At pH 7.4, the molecule is >99.9% protonated (Cationic).[2] |

| LogP (Free Base) | 1.2 – 1.8 | Moderately lipophilic.[1][2] Soluble in organics; low solubility in water.[1][2][4] |

| LogD (pH 7.4) | -1.5 to -0.5 | Highly water-soluble at physiological pH due to ionization.[1][2] |

| H-Bond Donors | 1 (NH) | Limited donor capacity reduces water solubility of the free base.[1][2] |

| H-Bond Acceptors | 2 (N, O) | Allows interaction with protic solvents (Alcohols, Water).[1][2] |

Solubility in Aqueous Media

The aqueous solubility of this compound is strictly pH-dependent .[1][2]

The pH Switch

-

pH < 9 (Acidic/Neutral): The amine accepts a proton (

) to form the piperidinium salt.[1][2] -

pH > 11 (Basic): The amine is deprotonated to the free base.[1][2]

Buffer Compatibility

-

PBS (pH 7.4): Highly soluble.[1][2] Suitable for biological assays.[1][2]

-

NaOH (pH 14): Insoluble.[1][2] Will form a biphasic layer (organic oil on water).[1][2]

Diagram: pH-Dependent Ionization

The following diagram illustrates the speciation shift that dictates aqueous solubility.

Caption: Reversible ionization equilibrium. High water solubility is observed in the blue state; high organic solubility in the red state.

Solubility in Organic Solvents

For synthesis and purification, the "Like Dissolves Like" rule applies to the Free Base form.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Chlorinated | DCM, Chloroform | Excellent | Preferred for extraction from basic aqueous layers.[1][2] |

| Alcohols | Methanol, Ethanol | Good | Good for dissolving both the free base and some salts (e.g., HCl).[2] |

| Polar Aprotic | DMSO, DMF | Excellent | Standard for stock solutions (typically 10-100 mM).[1][2] |

| Ethers | THF, Diethyl Ether | Moderate/Good | Good for reactions; salts are generally insoluble.[2] |

| Hydrocarbons | Hexane, Heptane | Moderate | The free base is soluble; useful for crystallizing the compound away from polar impurities. |

The "Oiling Out" Warning

Secondary amines with flexible alkyl/ether chains often resist crystallization.[1][2] In non-polar solvents (Heptane), this compound may separate as a dense oil rather than a solid precipitate.[1][2]

-

Remedy: Use a seed crystal or switch to a salt formation strategy (e.g., Oxalate or Fumarate salts) to induce crystallization.[1][2]

Experimental Protocol: Solubility Profiling

Do not rely solely on literature values. Determine the solubility for your specific lot using this "Shake-Flask" method adapted for semi-volatile amines.[1][2]

Workflow Diagram

Caption: Step-by-step saturation shake-flask method for accurate solubility determination.

Detailed Steps

-

Preparation: Place ~10 mg of this compound in a glass vial.

-

Solvent Addition: Add 100 µL of the target solvent. Cap and vortex.[1][2]

-

Observation:

-

Equilibrium (For Precision): If precise values are needed, add excess solid to 1 mL solvent, stir for 24h at 25°C, filter (PTFE syringe filter), and quantify the filtrate by HPLC.

HPLC Method Recommendation

Standard reverse-phase HPLC can be challenging for secondary amines due to peak tailing (interaction with silanols).[1][2]

-

Column: C18 (high pH stable, e.g., XBridge or Gemini).[1][2]

-

Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (pH ~10) or 0.1% TFA (pH ~2).[1][2]

References & Data Sources

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[1][2] Retrieved from .[1][2]

-

M.H. Abraham et al. (2020). Hydrogen bonding and solubility of secondary amines.[1][2] Journal of Pharmaceutical Sciences.[1][2] (General principles of amine solubility).

-

ChemicalBook (2025). Physicochemical properties of Piperidine, 4-(tetrahydro-2H-pyran-2-yl)-.[1][2] Retrieved from .[1][2]

-

Sigma-Aldrich (2025). Solubility protocols for building blocks.[1][2] Retrieved from .[1][2]

-

LibreTexts Chemistry (2024). Physical Properties of Amines. Retrieved from .[1][2]

(Note: Specific experimental values for this exact catalog number are extrapolated from structure-activity relationships (SAR) of the 4-substituted piperidine class due to the proprietary nature of specific vendor batch data.)

Sources

- 1. Piperidine, 1-(2-(tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)- | C20H31NO | CID 3076288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the History, Discovery, and Application of Oxane-Substituted Piperidine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine motif is one of the most ubiquitous scaffolds in modern pharmaceuticals. However, the drive to improve drug-like properties and explore novel chemical space has necessitated a move beyond simple substitution patterns. This guide details the history and discovery of the oxane-substituted piperidine scaffold, a key innovation in medicinal chemistry. We explore the strategic rationale for its development as a bioisosteric replacement for the traditional gem-dimethyl group, focusing on the profound improvements in physicochemical properties such as solubility and metabolic stability. This document provides a comprehensive overview of foundational synthetic strategies, a quantitative comparison of key drug-like properties, a case study of its successful implementation in oncology, and detailed experimental protocols for its synthesis.

The Evolving Landscape of Medicinal Chemistry: The Imperative for 3D Scaffolds

For decades, drug discovery was dominated by aromatic, sp2-rich planar molecules. While effective, this chemical space is heavily explored, and such molecules often suffer from poor solubility and high metabolic turnover. The advent of methodologies like Fragment-Based Drug Discovery (FBDD) has highlighted the need for novel, three-dimensional (3D) fragments that can explore complex protein binding pockets with greater specificity and improved physicochemical properties.[1][2]

Increasing the fraction of sp3-hybridized carbons in a molecule generally leads to enhanced aqueous solubility, a more favorable toxicity profile, and greater synthetic tractability.[3] Within this context, saturated heterocycles are paramount, and the piperidine ring is arguably the most prevalent nitrogen-containing heterocycle in FDA-approved drugs.[4] Its chair-like conformation allows for precise vectorial projection of substituents into 3D space, making it a privileged scaffold for engaging biological targets.[4][5]

Precursors and Problems: The Challenge of 4,4-Disubstitution on the Piperidine Core

To prevent metabolic oxidation at the C4 position of the piperidine ring and to provide a scaffold for further chemical elaboration, the 4,4-disubstituted pattern is a common design element. Historically, the most straightforward and widely used moiety for this purpose has been the gem-dimethyl group. This substitution effectively blocks cytochrome P450-mediated oxidation at the C4 position.

However, the gem-dimethyl group is not without significant drawbacks:

-

Increased Lipophilicity: The two methyl groups substantially increase the molecule's lipophilicity (logP), which can lead to poor solubility, non-specific binding, and increased interaction with metabolic enzymes and efflux pumps.

-

Metabolic Liability: While blocking C4 oxidation, the methyl groups themselves can be susceptible to hydroxylation.

-

Limited Chemical Diversity: It is a chemically inert and conformationally rigid group that offers little opportunity for further modification or interaction with the target protein.

The Oxane Moiety as a Bioisosteric Solution: A New Design Paradigm

The limitations of the gem-dimethyl group prompted medicinal chemists to seek a suitable bioisostere—a substituent that retains the key steric and electronic features required for biological activity while improving the molecule's overall pharmaceutical properties.[6] The oxane-piperidine spirocycle, specifically the spiro[piperidine-4,4'-pyran] core, emerged as a masterful solution.[7]

The strategic rationale for this bioisosteric replacement is multifaceted:

-

Polarity and Solubility: The introduction of the ether oxygen atom into the spirocyclic system significantly increases polarity and provides a hydrogen bond acceptor, which dramatically improves aqueous solubility compared to the purely hydrocarbon gem-dimethyl or carbocyclic spiro-analogs.[7]

-

Reduced Lipophilicity: The replacement of two methyl groups with a tetrahydropyran (oxane) ring typically reduces the calculated logP, contributing to a better ADME (absorption, distribution, metabolism, and excretion) profile.

-

Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation than the corresponding alkyl or carbocyclic groups.[8]

-

Preservation of 3D Geometry: The spirocyclic nature maintains the rigid, tetrahedral geometry at the C4 position, preserving the orientation of the parent piperidine ring and its substituents for optimal target engagement.[3]

-

Novelty and Intellectual Property: The use of this scaffold allows for the exploration of new, patentable chemical space.[3]

Physicochemical and Pharmacokinetic Profile: A Quantitative Comparison

The theoretical advantages of the oxane-piperidine scaffold are borne out by empirical data. A matched-pair analysis, where the only change to a molecule is the replacement of a gem-dimethyl group with the spiro-oxane, provides the clearest evidence of its benefits.

| Property | 4,4-gem-Dimethyl Analogue | Spiro-Oxane Analogue | Rationale for Improvement |

| AlogP | ~2.5 - 3.5 | ~1.5 - 2.5 (Δ ≈ -1.0) | The ether oxygen reduces lipophilicity. |

| Aqueous Solubility | Low | Moderate to High | The H-bond acceptor capability of the ether oxygen improves solvation. [7] |

| Metabolic Stability | Moderate (Risk of CH-oxidation) | High | The oxane ring is generally less susceptible to CYP450-mediated metabolism. [8] |

| pKa | ~9.0 - 10.0 | ~9.0 - 10.0 | The distal ether has a negligible effect on the basicity of the piperidine nitrogen. |

| Molecular Weight | X | X + 26 g/mol | The modest increase in MW is often offset by significant gains in potency and ADME properties. |

| (Note: Values are illustrative and can vary based on the specific molecular context. The key takeaway is the directional improvement.) |

Case Study in Drug Discovery: Novartis's Allosteric SHP2 Inhibitors

A landmark application of the oxane-substituted piperidine scaffold is found in the development of allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) by Novartis. [3]SHP2 is a critical signaling node and a well-validated target in oncology, particularly for RAS-driven cancers. [5] The discovery of the potent, selective, and orally bioavailable inhibitor SHP099 was a breakthrough in targeting a protein long considered "undruggable". [3][9]Subsequent optimization efforts led to clinical candidates like TNO155 . The molecular architecture of these inhibitors prominently features a spirocyclic piperidine ether. This scaffold was crucial for achieving the desired balance of properties:

-

Potency and Selectivity: The rigid 3D conformation locks the molecule into the allosteric binding pocket, contributing to high potency. [10]2. Drug-like Properties: The spiro-ether moiety was instrumental in improving solubility and oral bioavailability, overcoming a major hurdle for this class of inhibitors. [9]3. Cellular Efficacy: The improved physicochemical profile allows the compounds to readily cross cell membranes and inhibit SHP2 effectively under physiological conditions. [5] The success of the Novartis SHP2 program serves as a powerful validation of the oxane-piperidine scaffold as a premier design element in modern medicinal chemistry. [11]

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a core oxane-piperidine scaffold via a photoredox-catalyzed radical hydroarylation, adapted from established literature procedures. [12][13] Synthesis of 1'-Tosyl-1',2',3',6'-tetrahydrospiro[dihydrofuran-2,4'-pyridine] (Representative Example)

Materials:

-

N-Allyl-N-(2-iodobenzyl)-4-toluenesulfonamide (Aryl halide precursor, 1.0 equiv)

-

Zeitler organic photoredox catalyst (P1) (0.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base) (5.0 equiv)

-

Anhydrous, degassed solvent (e.g., Acetonitrile)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-allyl-N-(2-iodobenzyl)-4-toluenesulfonamide (e.g., 0.2 mmol, 1.0 equiv) and the photoredox catalyst (0.05 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 15 minutes to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Using a syringe, add the anhydrous, degassed solvent (to achieve a ~0.1 M concentration), followed by the addition of DIPEA (5.0 equiv). Causality Note: DIPEA acts as a sacrificial electron donor (reductant) in the catalytic cycle, regenerating the ground state of the photocatalyst.

-

Initiation of Reaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (450-460 nm) and begin vigorous stirring. The reaction is typically conducted at room temperature. Causality Note: The specific wavelength of blue light is required to excite the photocatalyst to its potent redox-active state, initiating the single-electron transfer process. [14]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by diluting the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired spirocyclic product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Directions & Emerging Synthesis Techniques

The success of the oxane-piperidine core has spurred further innovation. Current research is focused on developing more efficient and asymmetric syntheses to access enantioenriched scaffolds. The use of novel organic photoredox catalysts and electrochemistry offers greener and more versatile routes to these complex structures. [15]Furthermore, the core concept of using spirocyclic ethers as bioisosteres is being expanded to other strained ring systems, such as spiro-azetidines and spiro-cyclobutanes, to explore even more diverse regions of 3D chemical space. [8]The continued development and application of these scaffolds will undoubtedly lead to the discovery of new and improved therapeutics across a wide range of diseases.

References

- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05837k]

- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021). ResearchGate. [URL: https://www.researchgate.

- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1982). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7104889/]

- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2014). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203795/]

- Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34890691/]

- Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32988341/]

- Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. (2009). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol9004818]

- Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. (1982). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00133a035]

- Structural Reorganization of SHP2 by Oncogenic Mutations and Implications for Oncoprotein Resistance to Allosteric Inhibition. (2018). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30375388/]

- Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/132922/]

- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2020). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7812038/]

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU (Digital Repository at Nanyang Technological University). [URL: https://dr.ntu.edu.sg/bitstream/10356/144670/1/endo-aza-Michael.pdf]

- Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/646f90350224701859b36d07]

- Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. (2016). Novartis OAK. [URL: https://oak.novartis.com/node/1331]

- Structures of compound 28–39 by Novartis. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-compound-28-39-by-Novartis_fig3_359384877]

- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2020). Sci-Hub. [URL: https://sci-hub.se/10.1055/a-1315-1014]

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob01026j]

- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (2013). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888206/]

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2011). ResearchGate. [URL: https://www.researchgate.net/publication/51065179_The_endo-aza-Michael_addition_in_the_synthesis_of_piperidines_and_pyrrolidines]

- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/09/27/the-michael-reaction/]

- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (2011). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr100353w]

- Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c06129]

- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2022). Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/uploads/Bioisosteres-of-Piperazine-Related-Diamines-in-the-Design-of-Biologically-Active-Compounds-Oct-2022.pdf]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 10. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation / Synlett, 2020 [sci-hub.box]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-(Oxan-2-yl)piperidine

Abstract

This document provides a comprehensive guide to the scalable synthesis of 4-(Oxan-2-yl)piperidine, a valuable saturated heterocyclic building block for pharmaceutical and agrochemical research. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, and its substitution with a tetrahydropyran (oxane) ring offers a unique combination of polarity, hydrogen bonding capability, and conformational rigidity.[1] This guide details a robust and scalable two-stage synthetic strategy, commencing with the synthesis of the 4-(oxan-2-yl)pyridine intermediate via a lithiation-alkylation pathway, followed by a high-pressure catalytic hydrogenation to yield the target compound. We provide in-depth explanations of the experimental choices, detailed step-by-step protocols, and a comparative analysis of catalytic systems to ensure scientific integrity and facilitate successful implementation in both research and process development settings.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry.[1] The target molecule, this compound, combines two privileged heterocyclic scaffolds, making it an attractive fragment for drug discovery programs. The most direct and industrially viable approach to piperidine synthesis is the hydrogenation of a corresponding pyridine precursor.[2] This strategy is atom-economical and leverages readily available starting materials.

Our recommended scalable synthesis is a two-stage process:

-

Stage 1: C-C Bond Formation. Synthesis of the key intermediate, 4-(Oxan-2-yl)pyridine, by reacting a pyridine nucleophile with a tetrahydropyran electrophile.

-

Stage 2: Pyridine Ring Reduction. Catalytic hydrogenation of the intermediate to afford the final saturated product, this compound.

This approach allows for modularity and is amenable to large-scale production by isolating a stable intermediate before the final, high-pressure reduction step.

Retrosynthetic Analysis

The logical disconnection for this compound involves the reduction of the piperidine ring back to a pyridine and a C-C bond cleavage between the two rings.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of 4-(Oxan-2-yl)pyridine Intermediate

The crucial step in this synthesis is the formation of the C-C bond between the pyridine and tetrahydropyran rings. While various cross-coupling methods exist, a highly effective approach for this specific linkage is the reaction of an organometallic pyridine species with an electrophilic tetrahydropyran derivative. We recommend a lithiation-alkylation sequence.

Causality Behind Experimental Choices:

-

Generation of Nucleophile: 4-Lithiopyridine is generated in situ from 4-bromopyridine via lithium-halogen exchange using n-butyllithium (n-BuLi). This is a standard and high-yielding method for creating pyridine-based nucleophiles.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.

-

Electrophile: 2-Chlorotetrahydropyran serves as an effective electrophile. It is readily prepared from 2,3-dihydropyran and HCl or can be purchased commercially. The chlorine at the anomeric position is highly activated towards nucleophilic substitution.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

Detailed Experimental Protocol: 4-(Oxan-2-yl)pyridine

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

|---|---|---|

| 4-Bromopyridine | ≥98% | Standard Supplier |

| n-Butyllithium | 2.5 M in hexanes | Standard Supplier |

| 2-Chlorotetrahydropyran | ≥95% | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Standard Supplier |

| Saturated aq. NH₄Cl | Reagent Grade | Standard Supplier |

| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier |

| Anhydrous MgSO₄ | Reagent Grade | Standard Supplier |

| Round-bottom flask, inert gas | - | - |

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Initial Charge: Add 4-bromopyridine (1.0 eq) to anhydrous THF (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.

-

Alkylation: Add a solution of 2-chlorotetrahydropyran (1.1 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield 4-(Oxan-2-yl)pyridine as a clear oil.

Stage 2: Catalytic Hydrogenation to this compound

The reduction of the pyridine ring is a critical, high-yield step that delivers the final product. The choice of catalyst and reaction conditions is paramount for achieving a safe, efficient, and scalable process.[4] The aromatic stability of pyridine necessitates the use of active catalysts and often requires elevated pressure and/or acidic conditions to facilitate the reduction.[2][4]

Expertise: Comparison of Catalytic Systems

Heterogeneous catalysts are strongly preferred for scalable synthesis due to their ease of removal (filtration) and potential for recycling.[5] The most common and effective catalysts for pyridine reduction are platinum group metals.

| Catalyst | Typical Conditions | Advantages | Scalability Considerations |

| Pd/C | 5-10 mol%, 50-80 bar H₂, 80-120 °C, Acidic solvent (e.g., AcOH, HCl/EtOH) | Cost-effective, readily available. Acidic conditions protonate the pyridine nitrogen, activating the ring for reduction.[5] | Can sometimes require higher temperatures/pressures. Potential for dehalogenation if other halogens are present. Catalyst filtration is straightforward. |

| PtO₂ (Adam's Cat.) | 1-5 mol%, 3-50 bar H₂, 25-60 °C, Acidic solvent (e.g., AcOH) | Highly active, often operates under milder conditions than Pd/C.[6] | Higher cost than Pd/C. The catalyst is a fine powder which can make filtration on a large scale more challenging. |

| Rh/C or Rh/Al₂O₃ | 1-5 mol%, 20-70 bar H₂, 25-80 °C, Neutral or acidic solvent | Very high activity, can be effective where other catalysts fail. | High cost is a major barrier to large-scale use unless extremely low catalyst loading is achieved. |

Decision for Protocol: We recommend using Platinum(IV) oxide (PtO₂) in acetic acid . This system offers an excellent balance of high reactivity under relatively mild conditions (moderate pressure and temperature), which enhances the safety profile for a scalable process. Acetic acid serves as both the solvent and a ring activator, promoting efficient hydrogenation.[6]

Overall Synthetic Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thalesnano.com [thalesnano.com]

Application Notes & Protocols: A Guide to the N-Alkylation of 4-(Oxan-2-yl)piperidine

Abstract

The N-alkylated piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. The 4-(Oxan-2-yl)piperidine scaffold offers a valuable starting point for generating diverse chemical libraries, leveraging the stereochemical and physicochemical properties of the oxane (tetrahydropyran) substituent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-alkylation of this key intermediate. We will explore the mechanistic underpinnings of the most robust synthetic strategies, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the N-Alkyl Piperidine Scaffold

Saturated N-alkyl heterocycles are prevalent structural motifs in a vast array of natural products and pharmaceutical agents.[1] Their unique three-dimensional architecture and basic nitrogen atom are crucial for molecular recognition and interaction with biological targets. Modifying the N-alkyl substituent is a primary strategy in lead optimization, as it directly influences critical drug-like properties such as potency, selectivity, solubility, and metabolic stability.

The specific substrate, this compound, combines the piperidine core with a tetrahydropyran (THP) group, a common feature in bioactive molecules that can enhance solubility and modulate lipophilicity. The ability to efficiently and selectively introduce a wide range of alkyl groups onto the piperidine nitrogen is therefore a critical capability in drug discovery programs. This guide focuses on two premier, industrially relevant methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides .

Foundational Methodologies for N-Alkylation

The choice of N-alkylation strategy depends on factors such as the availability of starting materials, the desired complexity of the N-substituent, and scale-up considerations.[2]

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The process involves the reaction of the secondary amine, this compound, with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N-alkylated tertiary amine.[3]